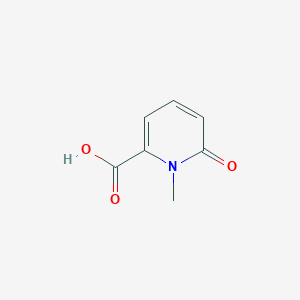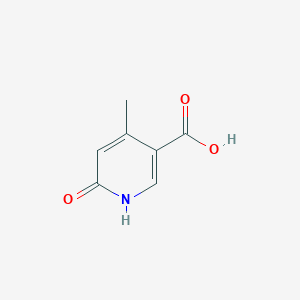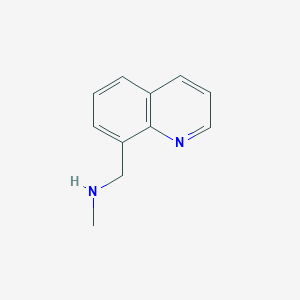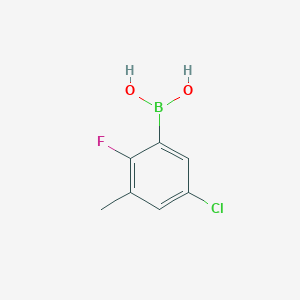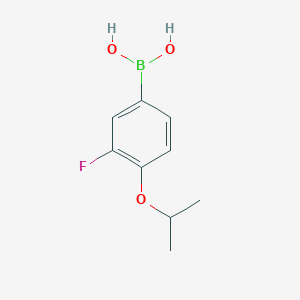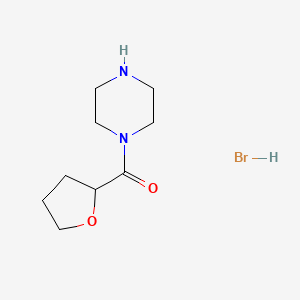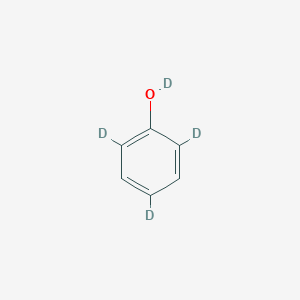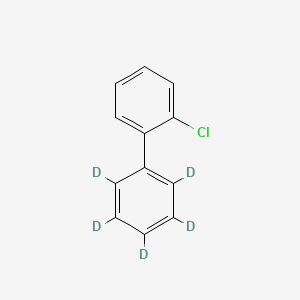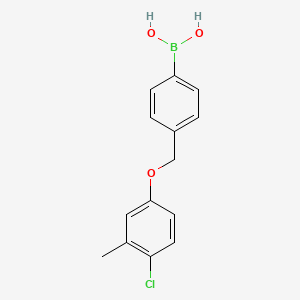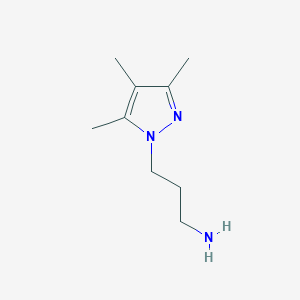
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine” is a heterocyclic organic compound . It has a molecular weight of 167.26 and a molecular formula of C9H17N3 . The IUPAC name for this compound is 3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CC1=C(N(N=C1C)CCCN)C . This indicates that the compound contains a pyrazole ring with three methyl groups attached, along with a propylamine group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 167.26 and a molecular formula of C9H17N3 . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These compounds have been synthesized and their structures verified through techniques like FTIR and NMR. In vitro and in vivo studies have demonstrated significant antipromastigote and antimalarial activities, suggesting potential as pharmacophores for developing new treatments .
Material Science: Fluorescence Properties
The fluorescence properties of pyrazole derivatives make them suitable for applications in material science . These compounds can exhibit different colors in various solvents, which is valuable for creating fluorescent materials with potential uses in organic electronics, such as photoluminescent materials and laser dyes .
Catalysis: Green Chemistry
Pyrazole compounds have been utilized as catalysts in chemical reactions, offering a metal-free and acid-base-free catalysis option . This aligns with the principles of green chemistry, providing a more environmentally friendly approach to synthesis .
Analytical Chemistry: Metal Ion Detection
Specific pyrazole derivatives have been employed as metal ion fluorescent probes due to their excellent selectivity, particularly for detecting silver ions . This application is crucial in analytical chemistry for monitoring and quantifying metal ions in various samples.
Agricultural Chemistry: Pesticides and Growth Regulators
Derivatives of pyrazole have been used in agriculture as insecticides, fungicides, and plant growth regulators . Their synthesis and characterization are of interest due to their potential to improve crop protection and productivity.
Textile Industry: Fluorescent Whitening Agents
In the textile industry, triarylpyrazoline compounds, which can be synthesized from pyrazole derivatives, serve as fluorescent whitening agents . These agents are used to enhance the brightness and appearance of fabrics.
Medicinal Chemistry: Diverse Pharmacological Effects
Pyrazole-bearing compounds exhibit a wide range of pharmacological effects, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory activities . This versatility makes them valuable targets for medicinal chemistry research.
Explosives Research: High-Performance, Low-Sensitivity Compounds
Research into pyrazole derivatives has also extended to the development of high-energy compounds with applications in explosives . These compounds are synthesized to achieve a balance between high performance and low sensitivity, making them safer alternatives for explosive materials.
Wirkmechanismus
It’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUTVJNXEQREHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543991 |
Source


|
| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine | |
CAS RN |
69980-77-4 |
Source


|
| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

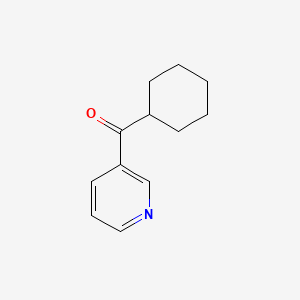
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
